molecular formula C6H14N2 B1588248 trans-1,3-Diaminocyclohexane CAS No. 26883-70-5

trans-1,3-Diaminocyclohexane

Cat. No.: B1588248
CAS No.: 26883-70-5
M. Wt: 114.19 g/mol
InChI Key: GEQHKFFSPGPGLN-PHDIDXHHSA-N
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Description

trans-1,3-Diaminocyclohexane: is an organic compound with the molecular formula C6H14N2 . It is a stereoisomer of 1,3-diaminocyclohexane, where the two amino groups are positioned on opposite sides of the cyclohexane ring, giving it a trans configuration. This compound is of significant interest due to its applications in various fields, including organic synthesis, catalysis, and pharmaceuticals.

Mechanism of Action

Target of Action

Trans-1,3-Diaminocyclohexane, also known as trans-cyclohexane-1,2-diamine, is an organic compound with a molecular formula of C6H14N2 . This compound plays a key role in many fields, spanning from catalysis, material science and technology to the pharmaceutical area . It is widely used as a ligand in coordination chemistry and organocatalysis . The primary targets of this compound are therefore the metal ions in these complexes.

Mode of Action

This compound interacts with its targets, the metal ions, by coordinating to them and forming metal complexes . These complexes are employed in various applications such as enantioselective catalysis, chiral discrimination, molecular recognition, and supramolecular chemistry .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the reactions catalyzed by the metal complexes it forms . These can include a variety of reactions in the fields of catalysis, material science, and pharmaceuticals .

Pharmacokinetics

Its metabolism and excretion would depend on the specific form in which it is administered, particularly the nature of the metal complex it forms .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific metal complex it forms and the reaction that complex catalyzes . For example, in the field of catalysis, the result of its action could be the acceleration of a specific chemical reaction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other chemicals, the pH of the environment, temperature, and the specific metal ion it is complexed with . For example, the luminescence properties of lanthanide-based complexes containing this compound can be influenced by the solvent in which they are dissolved .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes using continuous flow reactors to ensure efficient and consistent production. The choice of catalyst and reaction conditions is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-1,3-Diaminocyclohexane can undergo oxidation reactions to form various oxidation products, including imines and oximes.

    Reduction: It can be reduced to form cyclohexane derivatives with different functional groups.

    Substitution: The amino groups in this compound can participate in nucleophilic substitution reactions, leading to the formation of substituted cyclohexane derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products:

    Oxidation Products: Imines, oximes.

    Reduction Products: Cyclohexane derivatives.

    Substitution Products: Substituted cyclohexane derivatives with various functional groups.

Comparison with Similar Compounds

    cis-1,3-Diaminocyclohexane: The cis isomer has both amino groups on the same side of the cyclohexane ring, leading to different chemical and physical properties.

    trans-1,2-Diaminocyclohexane: Another isomer with amino groups at the 1 and 2 positions in a trans configuration.

    cis-1,2-Diaminocyclohexane: The cis isomer with amino groups at the 1 and 2 positions.

Uniqueness: trans-1,3-Diaminocyclohexane is unique due to its specific spatial arrangement of amino groups, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in asymmetric synthesis and catalysis, where the spatial arrangement of functional groups is crucial for achieving the desired outcome .

Properties

IUPAC Name

(1R,3R)-cyclohexane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c7-5-2-1-3-6(8)4-5/h5-6H,1-4,7-8H2/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQHKFFSPGPGLN-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H](C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26883-70-5
Record name 1,3-Diaminocyclohexane, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026883705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-1,3-Cyclohexanediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-DIAMINOCYCLOHEXANE, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZAD6VMP77
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the nitroso-Diels-Alder reaction in synthesizing hydroxy-trans-1,3-diaminocyclohexanes?

A1: The research highlights the use of a nitroso-Diels-Alder cycloaddition reaction with (cyclohexadienyl)phthalimide as a key step in synthesizing hydroxy-trans-1,3-diaminocyclohexanes []. This reaction allows for the controlled introduction of both the hydroxyl group and the nitrogen-containing precursor to the diamino functionality. This approach offers a potentially versatile route to access a variety of substituted trans-1,3-diaminocyclohexane derivatives, which could be valuable for exploring their potential applications.

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